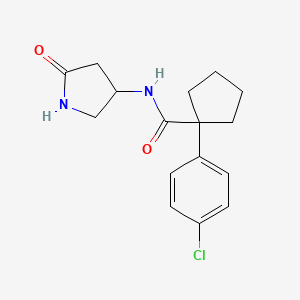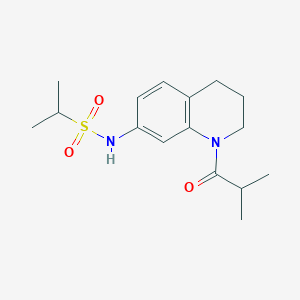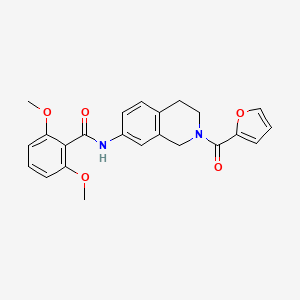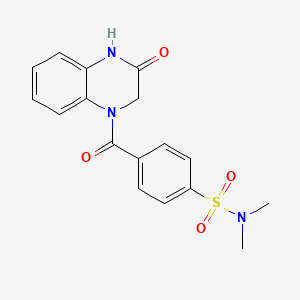![molecular formula C21H13Br2NO2S B2549305 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline CAS No. 861210-54-0](/img/structure/B2549305.png)
2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a benzenesulfonyl group attached to the quinoline nucleus. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that may include the formation of intermediates such as tetrahydroquinolines or benzoxazin-ones. For instance, the synthesis of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has been reported, which are structurally related to the compound . These derivatives were synthesized using a rationale based on the biological relevance of their structural moieties. Similarly, the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline has been described . These methods could potentially be adapted for the synthesis of "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline" by incorporating the appropriate bromine substituents and benzenesulfonyl group at the relevant positions on the quinoline nucleus.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The 3D structural characterization of such compounds, including the presence of intramolecular weak hydrogen bonds, can influence their conformational preferences and, consequently, their biological interactions . Molecular modeling and X-ray crystallography are common techniques used to elucidate these structures, which would be relevant for understanding the molecular structure of "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline".
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cycloadditions and condensations. For example, N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles were synthesized through cycloadditions using the modified Pictet-Spengler reaction and Click chemistry . Schiff bases of quinoline derivatives have also been synthesized by condensation reactions . These reactions could be relevant for further functionalization of "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline".
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. The presence of bromine atoms and a benzenesulfonyl group in "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline" would affect its properties. For instance, bromine substituents have been shown to enhance the antimicrobial activity of related compounds . The behavior of 6,8-dibromoquinoline derivatives towards various reagents can lead to unusual cleavage or the formation of different products depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Catalysts for Transfer Hydrogenation
Compounds structurally related to "2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline," such as N-(Quinoline-8-yl-aryl)benzenesulfonamides, have been synthesized and used as ligands for ruthenium complexes. These complexes exhibit good activity as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, a reaction of significance in the synthesis of alcohols from ketones, indicating potential application in chemical synthesis and pharmaceutical manufacturing (Dayan et al., 2013).
Anticancer Agents
The structural motif of tetrahydroisoquinoline, closely related to the quinoline structure, has been explored for its potential in anticancer drug development. Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has shown promising cytotoxicity against breast cancer cell lines, suggesting that derivatives of quinoline compounds may have applications in the development of new anticancer agents (Redda et al., 2010).
Nonlinear Optical Properties
Compounds containing quinoline units, such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, have been synthesized and characterized for their nonlinear optical absorption properties. These studies indicate potential applications in optical limiting, which is critical for developing materials that protect sensitive optical components from damage by intense light beams (Ruanwas et al., 2010).
Antibacterial Activities
Derivatives of 1,2,3-diazaborine, which include structural elements similar to those in the compound of interest, have shown antibacterial activities both in vitro and in vivo. This suggests that quinoline derivatives could be explored for their potential antibacterial properties, contributing to the search for new antimicrobial agents (Grassberger et al., 1984).
Molecular Docking and Drug Design
The quinoline structure is a common feature in molecules designed for drug development. Studies involving molecular docking of quinoline derivatives have identified interactions with specific biological targets, suggesting applications in the design of molecules with tailored biological activities. For example, N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles have been investigated for their anticancer activity, demonstrating the potential of quinoline derivatives in medicinal chemistry (Pingaew et al., 2014).
Eigenschaften
IUPAC Name |
2-[4-(benzenesulfonyl)phenyl]-6,8-dibromoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NO2S/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)27(25,26)17-4-2-1-3-5-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYZQDFIOFACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)
![Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2549224.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2549230.png)

![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)


![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)
![N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B2549243.png)
